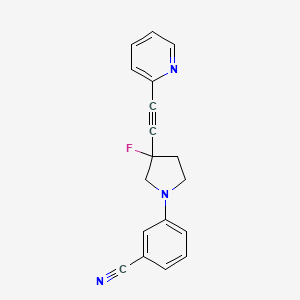

Pyrrolidine derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14FN3 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

3-[3-fluoro-3-(2-pyridin-2-ylethynyl)pyrrolidin-1-yl]benzonitrile |

InChI |

InChI=1S/C18H14FN3/c19-18(8-7-16-5-1-2-10-21-16)9-11-22(14-18)17-6-3-4-15(12-17)13-20/h1-6,10,12H,9,11,14H2 |

InChI Key |

NHUYADGCDLCNRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1(C#CC2=CC=CC=N2)F)C3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine Derivative 2

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine skeleton can be achieved through various synthetic routes. These strategies are primarily divided into building the ring from linear molecules (acyclic precursors) or modifying existing ring systems (cyclic precursors). mdpi.comresearchgate.net This ensures the ability to introduce a wide range of substituents and control the stereochemistry of the final product.

Cyclization of Acyclic Precursors

A common and versatile approach to pyrrolidine synthesis involves the intramolecular cyclization of open-chain compounds. nih.gov This strategy allows for the construction of the heterocyclic ring from readily available starting materials. Key methods include the condensation of 1,4-dicarbonyl compounds, the cyclization of amino alcohols and amino ketones, and Mannich reaction-based cyclizations.

The Paal-Knorr synthesis is a classic and straightforward method for synthesizing pyrrole (B145914) and its derivatives, which can then be reduced to pyrrolidines. This reaction involves the condensation of a 1,4-dicarbonyl compound (a succinaldehyde (B1195056) or a γ-diketone) with a primary amine or ammonia. mdpi.comyoutube.com The initial step is the formation of a di-iminium or enamine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. Subsequent reduction of the pyrrole ring yields the saturated pyrrolidine derivative.

The synthesis of 1,4-dicarbonyl compounds themselves can be a challenge due to the polarity mismatch of potential starting materials. researchgate.net However, various methods have been developed to access these crucial precursors, making the Paal-Knorr reaction a viable route to substituted pyrrolidines. youtube.comresearchgate.net For instance, a reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium provides N-aryl pyrrolidines in good yields. organic-chemistry.org

Table 1: Examples of 1,4-Dicarbonyl Condensation Approaches

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product Type |

|---|---|---|---|

| 2,5-Hexanedione | Ammonia | Heat | 2,5-Dimethylpyrrole |

| Succinaldehyde | Primary Amine | Acid catalyst | N-substituted pyrrole |

This interactive table summarizes different approaches for synthesizing pyrrolidine precursors via 1,4-dicarbonyl condensation.

The intramolecular cyclization of amino alcohols and amino ketones provides a direct route to the pyrrolidine ring. mdpi.commdpi.com For example, 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to form pyrrolidines. mdpi.comrsc.org This transformation often requires the activation of the hydroxyl group, for instance, by conversion to a better leaving group. A simple one-pot method involves the use of thionyl chloride (SOCl₂) for the efficient chlorination of the amino alcohol, which then undergoes spontaneous cyclization. organic-chemistry.org

Similarly, γ-amino ketones can cyclize to form dihydropyrroles, which can be subsequently reduced to pyrrolidines. The cyclization is typically promoted by the removal of water. Ruthenium-based catalysts have been shown to be effective in the selective cyclization of amino alcohols to either lactams (cyclic amides) or cyclic amines. rsc.orgrsc.org By adding water, the cyclic amine can be obtained as the major product. rsc.org

Table 2: Catalysts and Conditions for Amino Alcohol Cyclization

| Amino Alcohol | Catalyst System | Additive | Major Product |

|---|---|---|---|

| 5-Amino-1-pentanol | RuHCl(CO)(PPh₃)₃/Xanthos | None | Mixture of Amine and Amide |

| 5-Amino-1-pentanol | Ru₃(CO)₁₂/CataCXium® PCy | Water | Cyclic Amine |

This interactive table details the selective cyclization of amino alcohols using different catalytic systems and additives.

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located on a carbon atom. In the context of pyrrolidine synthesis, Mannich-type reactions can be employed to construct the ring system in a cascade or one-pot process. mdpi.com This often involves the reaction of an enolizable ketone, an aldehyde, and a primary or secondary amine or ammonia.

A notable application is the asymmetric nitro-Mannich/hydroamination cascade. This one-pot reaction combines an organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination to produce highly enantioselective trisubstituted pyrrolidine derivatives. nih.gov The reaction between an imine, a nitroallene, and a bifunctional organocatalyst generates an enantioenriched β-nitroamine intermediate, which then cyclizes via a gold-catalyzed hydroamination. nih.gov Another approach involves an enantioselective Mannich reaction of silyl (B83357) ketene (B1206846) imines with acylhydrazones, followed by a thermal hydroamination cyclization to yield pyrrolidines. figshare.com

Transformations from Cyclic Precursors

An alternative and widely used strategy for synthesizing pyrrolidine derivatives is the modification of readily available, optically pure cyclic precursors. nih.gov This approach is particularly valuable for stereoselective synthesis, as the chirality of the starting material can be transferred to the final product.

Proline and 4-hydroxyproline (B1632879) are naturally occurring, chiral amino acids that serve as excellent starting materials for the synthesis of a vast array of pyrrolidine-containing drugs and compounds. nih.govresearchgate.net The existing pyrrolidine ring is functionalized to introduce desired substituents, preserving the stereocenter(s). nih.gov

For example, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields (S)-prolinol, a key building block for many pharmaceuticals. nih.govresearchgate.net Commercially available Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized to the corresponding ketoproline, which serves as a precursor for various antiviral drugs. mdpi.com The decarboxylation of proline, for instance through catalysis with acetophenone, can also be used to produce the parent pyrrolidine ring. youtube.com This method, however, often has the disadvantage of limiting the positions on the pyrrolidine ring where new functional groups can be easily introduced. nih.gov

Table 3: Common Transformations of Proline and 4-Hydroxyproline

| Starting Material | Reagent(s) | Product |

|---|---|---|

| (S)-Proline | LiAlH₄ or LiBH₄ | (S)-Prolinol |

| Boc-protected trans-4-hydroxy-L-proline | 1. Esterification2. TEMPO oxidation | Boc-protected ketoproline |

This interactive table outlines common synthetic transformations starting from proline and 4-hydroxyproline.

Dehydrogenation of Pyrrolidines to Pyrroles

The conversion of a saturated pyrrolidine ring into an aromatic pyrrole is a powerful synthetic strategy, as it allows the robust pyrrolidine scaffold to be carried through multiple synthetic steps before being transformed into the more sensitive pyrrole core at a later stage. nih.gov While classic methods often require harsh oxidative conditions and are limited to pyrrolidines with electron-withdrawing groups, recent advances have provided milder, catalytic alternatives. nih.govacs.org

A notable catalytic approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, in an operationally simple procedure. nih.govacs.org This method is advantageous as it does not necessitate the presence of electron-withdrawing substituents on the pyrrolidine ring. acs.org The reaction proceeds via a proposed mechanism involving an initial α-nitrogen hydride abstraction from the pyrrolidine by the B(C₆F₅)₃ catalyst. nih.govacs.org This forms an iminium borohydride intermediate. Subsequent deprotonation by another molecule of the starting pyrrolidine generates a dihydropyrrole and an ammonium (B1175870) borohydride. A second hydride abstraction event, followed by catalyst regeneration through the hydrogenation of an alkene acceptor, ultimately yields the pyrrole product. nih.govacs.org

The scope of this B(C₆F₅)₃-catalyzed dehydrogenation is broad, tolerating a variety of N-aryl and N-alkyl pyrrolidines with diverse substitution patterns. nih.gov Pyrroles featuring important functional groups such as halogens (bromo, chloro), ethers, silyl ethers, and even a pinacol (B44631) boronic ester have been successfully synthesized using this method. nih.gov

Table 1: Selected Examples of B(C₆F₅)₃-Catalyzed Dehydrogenation of Pyrrolidines nih.gov

| Entry | Pyrrolidine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Mesitylpyrrolidine | 1-Mesityl-1H-pyrrole | 79 |

| 2 | 1-(4-Bromophenyl)pyrrolidine | 1-(4-Bromophenyl)-1H-pyrrole | 81 |

| 3 | 1-(4-Methoxyphenyl)pyrrolidine | 1-(4-Methoxyphenyl)-1H-pyrrole | 75 |

| 4 | 1-Benzyl-2-methylpyrrolidine | 1-Benzyl-2-methyl-1H-pyrrole | 52 |

| 5 | 1-(4-(Bpin)phenyl)pyrrolidine | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole | 60 |

Yields determined by ¹H NMR analysis. Reaction conditions typically involve the pyrrolidine substrate, B(C₆F₅)₃ (20 mol %), Et₃SiH (40 mol %), and an alkene acceptor in a suitable solvent at elevated temperatures. nih.gov

Advanced Cycloaddition Reactions

Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic compounds, offering high atom economy and stereocontrol. For pyrrolidine synthesis, [3+2] cycloadditions are particularly prominent.

[3+2] Cycloaddition Processes

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. organic-chemistry.orgwikipedia.org This methodology is a cornerstone for the synthesis of highly functionalized and stereochemically complex pyrrolidines. mdpi.comacs.org Glycine and its derivatives can serve as versatile starting materials, acting as precursors to the 1,3-dipole for the synthesis of pyrrolidine-containing compounds. mdpi.comnih.gov The reaction often proceeds with high efficiency and allows for the creation of multiple new bonds and stereocenters in a single step. mdpi.comacs.org

1,3-Dipolar Cycloaddition Reactions Utilizing Azomethine Ylides

A premier example of the [3+2] cycloaddition for pyrrolidine synthesis is the reaction involving azomethine ylides as the 1,3-dipole. rsc.orgmdpi.com Azomethine ylides are highly reactive intermediates that are typically generated in situ. mdpi.com A common method for their generation is the thermal or catalytic decarboxylation of α-amino acids in the presence of an aldehyde or ketone. tandfonline.commdpi.com The resulting ylide then rapidly reacts with a dipolarophile, such as an electron-deficient alkene, to furnish the pyrrolidine ring. mdpi.com

The versatility of this reaction is remarkable, allowing access to a wide diversity of stereochemical patterns in the resulting pyrrolidine products. rsc.org The choice of catalyst, metal salt, and chiral ligands can influence the stereochemical outcome, enabling diastereoselective and enantioselective transformations. rsc.orgnih.gov This method has been extensively used to synthesize spiro-pyrrolidine-oxindoles and other complex heterocyclic systems. mdpi.comfrontiersin.org The reaction between an N-metalated azomethine ylide and a dipolarophile is a concerted process that can proceed through different transition states, leading to various stereoisomers. rsc.org

For instance, the silver-catalyzed reaction of α-imino esters (derived from glycine) with various alkenes provides access to highly substituted proline derivatives. acs.org

Table 2: Synthesis of Pyrrolidines via [3+2] Cycloaddition of an Azomethine Ylide acs.org

| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Dimethyl maleate | AgOAc | Toluene | 95 | >95:5 |

| 2 | N-Phenylmaleimide | Ag₂CO₃ | Toluene | 90 | >95:5 |

| 3 | (E)-Methyl cinnamate | Ag₂CO₃ | Toluene | 85 | 80:20 |

| 4 | (E)-Chalcone | Ag₂CO₃ | Toluene | 75 | 90:10 |

Reactions performed using an imine derived from ethyl glycinate (B8599266) and an N-tert-butanesulfinylazadiene as the azomethine ylide precursor. acs.org

Catalytic Synthesis Approaches

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of pyrrolidines has greatly benefited from the development of novel catalytic systems, particularly those based on transition metals.

Transition Metal-Catalyzed Methods

Transition metals like palladium, rhodium, copper, and ruthenium are widely used to catalyze the formation of pyrrolidine rings through various mechanisms, including hydroamination, C-H activation, and cycloaddition reactions. organic-chemistry.org These methods often proceed under mild conditions and with high functional group tolerance.

Ruthenium catalysts have emerged as powerful tools for constructing complex pyrrolidine structures. nih.govacs.org They can operate through diverse mechanistic pathways, enabling unique transformations that are often complementary to other transition metals. chesci.com

One innovative ruthenium-catalyzed approach facilitates the diastereoselective synthesis of fully substituted pyrrolidines from readily available anilines and diazo pyruvates. nih.govacs.orgacs.org This reaction is remarkable as it involves the formation of five new bonds and four contiguous stereocenters in a single operation under mild conditions. acs.org The proposed mechanism involves the initial formation of a ruthenium carbene from the diazo compound, followed by N-H insertion with the aniline (B41778) to generate an enol intermediate. acs.orgthieme-connect.com Subsequent oxidation and a cascade of nucleophilic attack and cyclization steps, all mediated by the ruthenium catalyst, lead to the densely functionalized pyrrolidine product. acs.org

Another distinct ruthenium-catalyzed method involves a three-component coupling of α-diazo esters, N-benzylidene imines, and alkenes. acs.orgnih.gov Ruthenium porphyrin complexes are particularly effective catalysts for this transformation. acs.org The reaction is initiated by the formation of a ruthenium-carbene intermediate, which then reacts with the imine to generate an azomethine ylide. This ylide is subsequently trapped by an alkene via a 1,3-dipolar cycloaddition to yield the functionalized pyrrolidine. acs.orgnih.gov This cascade process provides a convenient and stereoselective entry to complex nitrogen heterocycles. acs.org

Table 3: Ruthenium-Porphyrin Catalyzed Three-Component Pyrrolidine Synthesis acs.org

| Entry | Imine | Alkene | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| 1 | N-Benzylidene-p-toluidine | Dimethyl maleate | 88 | Single isomer |

| 2 | N-(4-Chlorobenzylidene)aniline | Dimethyl maleate | 85 | Single isomer |

| 3 | N-Benzylideneaniline | N-Phenylmaleimide | 94 | Single isomer |

| 4 | N-Benzylideneaniline | Dimethyl fumarate | 85 | Single isomer |

| 5 | N-Benzylideneaniline | Dimethyl acetylenedicarboxylate | 84 | Not applicable |

Reactions performed using ethyl diazoacetate as the carbene precursor and [Ru(TPP)(CO)] as the catalyst. acs.org

Copper-Catalyzed C(sp3)-H Amination

The direct functionalization of C(sp3)−H bonds represents a highly efficient strategy for synthesizing pyrrolidine rings. Copper-catalyzed intramolecular C-H amination has emerged as a powerful method for this transformation. nih.gov This approach provides a direct route to C(sp3)–N bond formation, offering high levels of chemo-, regio-, and stereoselectivity. nih.gov

Researchers have developed a method for the synthesis of pyrrolidines through the intramolecular C–H amination of N-fluoride amides, utilizing [TpₓCuL] complexes (where Tpₓ is a tris(pyrazolyl)borate ligand) as precatalysts. nih.govacs.org This system is noteworthy as it effectively induces amination, whereas other copper-catalyzed activations of N–F bonds often lead to C–C bond formation. acs.org Mechanistic studies suggest that the catalytic cycle may involve copper complexes in various oxidation states, from Cu(I) to Cu(III). nih.gov Another strategy involves a copper-catalyzed radical relay mechanism that intercepts a distal C-centered radical for C-C bond formation, enabling the selective δ C-H (hetero)arylation of sulfonamides, which can then undergo amination to form the pyrrolidine ring. researchgate.net

Biocatalysis offers a complementary approach, where engineered enzymes perform intramolecular C(sp3)–H amination. Directed evolution of cytochrome P411 has produced variants capable of catalyzing the insertion of alkyl nitrene into C(sp3)–H bonds to construct pyrrolidine derivatives with high enantioselectivity and catalytic efficiency from organic azides. nih.gov

Table 1: Comparison of Copper-Catalyzed C-H Amination Methods

| Method | Catalyst/Enzyme | Substrate | Key Features |

|---|---|---|---|

| Chemical Catalysis | [TpₓCuL] complexes | N-fluoride amides | Direct C-N bond formation; distinct from C-C bond formation pathways. nih.govacs.org |

| Radical Relay | Copper Catalyst | Sulfonamides | Selective δ C-H functionalization followed by amination. researchgate.net |

| Biocatalysis | P411-PYS-5149 | Organic azides | High enantioselectivity and catalytic efficiency. nih.gov |

Iridium-Catalyzed Borrowing Hydrogen Annulation

The borrowing hydrogen methodology is a highly atom-economical process that enables the use of alcohols as alkylating agents, with water as the sole byproduct. acs.org Iridium-catalyzed enantioconvergent borrowing hydrogen annulation has been successfully applied to the synthesis of chiral N-heterocycles, including pyrrolidines, directly from simple racemic diols and primary amines. acs.orgresearchgate.netnih.gov

This catalytic method facilitates the one-step construction of two C–N bonds with high efficiency and enantioselectivity. acs.orgnih.gov The key to this transformation is the use of a chiral amine-derived iridacycle catalyst. organic-chemistry.org The process allows for rapid access to a diverse range of structurally varied and enantioenriched pyrrolidines, which are valuable precursors to important pharmaceutical compounds. researchgate.netnih.gov The environmentally friendly nature of this reaction, which avoids the need for stoichiometric oxidants or reductants, makes it a significant advancement in the sustainable synthesis of valuable chiral N-heterocycles. organic-chemistry.org

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile toolkit for the synthesis of pyrrolidine derivatives through various reaction pathways. These methods include hydroarylation, cascade reactions, and cycloadditions.

A notable palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been developed to produce 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net This process demonstrates broad substrate scope and can deliver drug-like molecules in a single step from readily available precursors. chemrxiv.org Another powerful strategy is the palladium(II)-catalyzed cascade reaction involving γ-C(sp3)–H olefination and annulation of specific amine substrates with electron-withdrawing alkenes to yield functionalized pyrrolidines. mdpi.com

Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides an effective route to enantiomerically enriched pyrrolidines. nih.gov The success of this reaction relies on the development of novel phosphoramidite (B1245037) ligands. The reaction conditions are tolerant of a wide variety of imine acceptors, affording the corresponding cycloadducts in excellent yields and selectivities. nih.gov An enantio- and diastereoselective synthesis has also been described, wherein an initial intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring, followed by the intermolecular addition of a second nucleophile. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Pyrrolidine Synthesis

| Reaction Type | Key Reagents | Ligand/Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Hydroarylation | N-alkyl pyrrolines, Aryl donors | PdCl₂, P(o-Tol)₃ | 3-Aryl pyrrolidines | chemrxiv.org |

| Cascade C-H Olefination | Morpholinone-derived amines, Alkenes | Pd(II), Ac-Gly-OH | Functionalized pyrrolidines | mdpi.com |

| [3+2] Cycloaddition | Trimethylenemethane (TMM), Imines | Pd(dba)₂, Phosphoramidite ligands | Substituted pyrrolidines | nih.gov |

| Nucleopalladation/Interception | ortho-vinyl phenols with tethered amine | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox | Di- and tri-substituted pyrrolidines | nih.gov |

Organocatalytic Syntheses

Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of complex molecules, with pyrrolidine-based catalysts playing a central role. mdpi.com These catalysts, often derived from the natural amino acid proline, operate through enamine or iminium ion intermediates to facilitate a wide range of transformations. unibo.itnih.gov

A common and effective strategy for constructing highly functionalized polysubstituted pyrrolidines involves the organocatalytic conjugate addition of aldehydes to nitro-olefins. nih.govnih.gov This initial Michael addition, catalyzed by diarylprolinol silyl ethers or other proline derivatives, generates highly functionalized nitroaldehydes with high stereoselectivity. nih.gov These intermediates can then be converted into enantioenriched pyrrolidines through subsequent transformations, such as chemoselective reduction of the nitro group followed by intramolecular reductive amination or aza-Michael reactions. nih.gov The modularity of pyrrolidine-based organocatalysts allows for fine-tuning of their structure to optimize efficiency and selectivity for various substrates. mdpi.comunibo.it

Photoredox Catalysis

Visible-light photoredox catalysis has unlocked novel pathways for the synthesis and modification of pyrrolidine rings by enabling radical-mediated transformations under mild conditions. One such method is the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, which utilizes an iridium-based photoredox catalyst. researchgate.netnih.gov A key aspect of this strategy is the use of a redox auxiliary, which allows for photoreductive activation of the ketone without a sacrificial co-reductant, thereby preventing undesirable side reactions. researchgate.netnih.gov

Photoredox catalysis also facilitates the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization, which can be achieved using metal-free catalysts like Rose Bengal under blue LED irradiation. rsc.org This approach is noted for its synthetic efficiency and green reaction profile. rsc.org Additionally, the combination of a Lewis acid and photoredox catalysis can enable the reductive cleavage of the otherwise inert C–N bond in N-benzoyl pyrrolidine, opening up new avenues for skeletal remodeling of the pyrrolidine core. nih.gov This dual-catalysis system promotes single-electron transfer to the amide, initiating a site-selective bond cleavage that can be coupled with intermolecular radical additions to form new C-C bonds. nih.gov

Borane-Catalyzed Dehydrogenation

The dehydrogenation of pyrrolidines to form the corresponding aromatic pyrroles offers a valuable transformation, effectively "unmasking" a more sensitive heterocycle from a robust saturated precursor. nih.gov A catalytic approach using commercially available tris(pentafluorophenyl)borane, B(C₆F₅)₃, provides an operationally simple and effective method for this transformation. nih.govacs.org

This borane-catalyzed dehydrogenation is particularly advantageous because it avoids the harsh oxidative conditions typically required for such reactions, which are often incompatible with sensitive functional groups. acs.org As a result, new classes of pyrrolidines can serve as direct synthons for pyrroles for the first time. nih.gov Mechanistic investigations have revealed that the process involves the formation of an ammonium borohydride intermediate. nih.gov Furthermore, theoretical studies on related amine borane (B79455) complexes show that the presence of a BH₃ catalyst significantly lowers the energy barrier for dehydrogenation, making it a favorable process. whiterose.ac.uk

Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrrolidine derivatives, emphasizing sustainability, efficiency, and the reduction of waste. A highly sustainable approach involves the direct synthesis of 5-methylpyrrolidone derivatives from biosourced levulinic acid without the need for any additives, catalysts, or solvents. rsc.org This reaction is highly selective and proceeds with an extremely low E-factor (a measure of waste generated), with the products being easily recovered through simple distillation. rsc.org

Another green strategy involves multicomponent domino reactions conducted in environmentally benign solvents like a mixture of ethanol (B145695) and water. semanticscholar.org These one-pot, three-component reactions allow for the efficient assembly of complex polycyclic pyrrolidine-fused spirooxindoles from simple starting materials. semanticscholar.org Catalyst- and solvent-free conditions have also been developed for the synthesis of 2-pyrrolidinone (B116388) analogs via grinding at room temperature, offering benefits such as mild reaction conditions, short reaction times, and a simple workup. researchgate.net These examples highlight a clear trend towards developing synthetic protocols that are not only chemically efficient but also environmentally responsible.

Reaction Mechanisms and Transformations of Pyrrolidine Derivative 2

Investigation of Reaction Pathways

The journey from starting materials to final products is often a multi-step process involving several key reactive intermediates and transformations.

Iminium ions are crucial cationic intermediates in many reactions involving pyrrolidine (B122466) derivatives, particularly in aminocatalysis where they react with carbonyl compounds. libretexts.orgnih.govacs.org The formation of an iminium ion from a secondary amine like a pyrrolidine derivative and a carbonyl compound is typically catalyzed by an acid. nih.govuobaghdad.edu.iq This process is reversible, and the subsequent hydrolysis of the iminium ion regenerates the amine and the carbonyl compound, a critical step for catalytic turnover. uobaghdad.edu.iq

The stability of these pyrrolidine-derived iminium ions against hydrolysis has been a subject of computational investigation. libretexts.orgnih.govd-nb.info The equilibrium position between the carbonyl compounds and the corresponding iminium ions can predict which species will predominate in a reaction mixture, thereby influencing the reaction's efficiency and outcome. libretexts.orgd-nb.info For instance, in catalytic Michael additions, the reaction's progress depends on the relative stability of the initial iminium ion and the final iminium intermediate formed after the nucleophilic attack. libretexts.orgd-nb.info The rate-limiting step in some base-promoted Michael reactions has been identified as the formation of the iminium ion itself. acs.org

Table 1: Factors Influencing Iminium Ion Stability and Formation

| Factor | Description | Impact on Reaction | Source |

| Acid Catalysis | Protic acids facilitate the dehydration step, promoting iminium ion formation. | Essential for catalytic cycles involving aldehydes and ketones. | nih.govuobaghdad.edu.iq |

| Carbonyl Structure | Conjugated enals and dienals form more stable iminium ions compared to simple aldehydes or ketones. | Affects equilibrium position and reactivity towards nucleophiles. | libretexts.org |

| Pyrrolidine Substituents | Chiral pyrrolidine derivatives (e.g., MacMillan catalysts) are designed to control stereochemistry and influence iminium ion stability. | Enables asymmetric synthesis and high conversion rates. | libretexts.org |

| Solvent Effects | Polar media can influence the energies of formation and hydrolysis. | Can alter reaction rates and equilibrium positions. | libretexts.org |

| Hydrolysis | The reverse reaction, where water attacks the iminium ion, regenerates the starting materials. | Crucial for catalyst turnover in aminocatalytic cycles. | uobaghdad.edu.iq |

Decarboxylation, the removal of a carboxyl group, is a significant transformation for pyrrolidine derivatives that are also carboxylic acids. This process provides a direct route to substituted pyrrolidines from readily available amino acid precursors. uou.ac.inuop.edu.pk A notable example is the palladium-catalyzed decarboxylation of L-proline, which yields pyrrolidine with high selectivity in water. uop.edu.pk By modifying the palladium catalyst with lead, side reactions can be suppressed, leading to an efficient and sustainable production method. uop.edu.pk

In other synthetic contexts, decarboxylation is a key step in a sequence of reactions. The synthesis of 4-(Indol-3-yl)-2-pyrrolidone, for instance, involves the alkaline hydrolysis of an ester followed by the decarboxylation of the resulting 2-pyrrolidone-3-carboxylic acid intermediate. Current time information in Bangalore, IN. Similarly, optically active β-amino alcohols and bicyclic pyrrolidine derivatives can be prepared in a single step via the decarboxylation of α-amino acids like L-hydroxyproline. uou.ac.in Furthermore, decarboxylative cycloaddition reactions, where a carboxylic acid is eliminated during a cyclization process, offer a powerful method for constructing complex polycyclic pyrrolidine structures. pcbiochemres.com

Table 2: Examples of Decarboxylation in Pyrrolidine Derivative Synthesis

| Starting Material | Reaction Conditions | Product | Significance | Source |

| L-Proline | Pd/ZrO₂-Pb catalyst, H₂, H₂O, 235 °C | Pyrrolidine | Highly selective, sustainable route to the parent heterocycle. | uop.edu.pk |

| L-Hydroxyproline | Heating | (R)-β-Amino alcohol | Simple one-step procedure to optically active products. | uou.ac.in |

| 2-Pyrrolidone-3-carboxylic acids | Heating/Hydrolysis | Substituted 2-pyrrolidones | Key step in the synthesis of functionalized pyrrolidones. | Current time information in Bangalore, IN. |

| Chromone-3-carboxylic acid & Azomethine ylide | Brønsted base catalysis | Chiral pyrrolidine-chromanone hybrids | Asymmetric, intermolecular decarboxylative [3+2]-cycloaddition. | pcbiochemres.com |

Intramolecular cyclization represents a powerful strategy for assembling complex, often polycyclic, systems containing a pyrrolidine ring from linear precursors. wikipedia.org These reactions leverage the proximity of reactive functional groups within a single molecule to form new rings with high efficiency and stereocontrol.

Several distinct mechanisms are employed:

Nucleophilic Substitution: Intramolecular S_N2' cyclization of N-alkoxyl amines bearing an allylic bromide moiety provides a stereoselective route to 2,4-disubstituted pyrrolidines. libretexts.org

Iminium Ion-Mediated Cyclization: Acid-catalyzed reactions of substrates like N-(4,4-diethoxybutyl)imines proceed through the formation of a cyclic iminium cation, which acts as an intermediate for further transformations. nih.gov Similarly, the intramolecular Pictet-Spengler reaction can furnish polycyclic pyrrolidine derivatives. bhu.ac.in

Radical Cyclization: Enantioselective synthesis of trans-2,5-disubstituted pyrrolidines can be achieved through intramolecular radical cyclization, demonstrating the utility of radical chemistry in constructing these heterocycles. uomustansiriyah.edu.iq

Cascade Reactions: A platinum/Brønsted acid relay catalysis enables a cascade process where an initial cycloisomerization of an alkynamine derivative is followed by a nucleophilic addition and trapping sequence to yield complex pyrrolidine structures. ijpcbs.com

Table 3: Overview of Intramolecular Cyclization Strategies for Pyrrolidine Derivatives

| Reaction Type | Precursor Type | Key Intermediate/Catalyst | Product Type | Source |

| S_N2' Cyclization | N-Alkoxyl amine with allyl bromide | Hydroxylamine nucleophile | 2,4-Disubstituted pyrrolidines | libretexts.org |

| Acid-Catalyzed Cyclization | N-(4,4-diethoxybutyl)imine | Cyclic iminium cation | 3-Substituted pyrrolines | nih.gov |

| Pictet-Spengler Reaction | Amine with an electrophilic aromatic ring | Acid catalyst | Polycyclic pyrrolidines | bhu.ac.in |

| Radical Cyclization | Δ⁴,⁵-Oxazolidin-2-one derivative | Radical initiator | trans-2,5-Disubstituted pyrrolidines | uomustansiriyah.edu.iq |

| Catalytic Cascade | N-Boc-protected alkynamine | Platinum/Triflic acid | Bicyclic pyrrolidines | ijpcbs.com |

Reactivity Studies

The reactivity of Pyrrolidine derivative 2 is characterized by its participation in both electrophilic and nucleophilic reactions, depending on the specific substructure being targeted.

When a pyrrolidine derivative contains an indole (B1671886) or pyrrole (B145914) moiety, the electron-rich nature of this aromatic system makes it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The pyrrole ring is significantly more reactive than benzene (B151609), with substitution occurring preferentially at the C3 position in indoles and the C2 position in pyrroles. wikipedia.orgresearchgate.net This reactivity is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the reaction intermediate (the sigma complex).

A prominent example of this reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic rings. nih.gov When indoles are reacted with a Vilsmeier reagent generated from phosphorus oxychloride and a tertiary amide like 1-methylpyrrolidine-2-one, electrophilic attack occurs at the C3 position of the indole. nih.gov This reaction is a key step in synthesizing various substituted indoles, including those that are further elaborated into pyrrolidine-containing conjugates. uou.ac.in Another example involves the electrophilic trifluoromethanesulfanylation of tryptamine (B22526) derivatives, which proceeds through a P(III)/P(V) redox cycle to generate an electrophilic "SCF₃" source that attacks the indole ring, leading to C(3)-substituted pyrrolidinoindolines. acs.org

Table 4: Electrophilic Aromatic Substitution on Indole-Containing Pyrrolidine Scaffolds

| Reaction | Electrophile Source | Substrate | Product | Source |

| Vilsmeier-Haack Formylation | POCl₃ / 1-Methylpyrrolidine-2-one | Indole | 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-Nitro-1H-indole | 5-Nitro-1H-indole-3-carbaldehyde | uou.ac.in |

| Trifluoromethanesulfanylation | CF₃SO₂Cl / P(III) catalyst | Tryptamine derivative | C(3)-SCF₃-substituted pyrrolidinoindoline | acs.org |

| General Alkylation | Alkyl Halides | Indole | 3-Alkylindole | researchgate.net |

The pyrrolidine nucleus and its derivatives frequently engage in nucleophilic addition reactions. Pyrrolidine itself is recognized as a potent nucleophile, and its nucleophilicity parameters have been determined experimentally. This inherent nucleophilicity drives many of its characteristic reactions.

One of the most significant applications is the nucleophilic addition to electrophilic species generated in situ. For example, the conjugate addition of pyrrolidine to α,β-unsaturated carbonyl compounds proceeds through an iminium ion intermediate, leading to 1,4-adducts. acs.org This type of Michael addition is a cornerstone of organocatalysis.

Furthermore, pyrrolidine derivatives are central to multicomponent reactions that hinge on nucleophilic addition steps. A one-pot, three-component synthesis of pyrrolidin-2-ones involves the Wittig reaction of phosphoranes with isocyanates to form ketenimine intermediates, which are then attacked by primary amines (a nucleophilic addition) to give amidines that subsequently cyclize. The synthesis of various C-alkyl substituted pyrrolidines also relies heavily on the nucleophilic addition of organometallic reagents (like Grignard reagents) to electrophilic precursors such as cyclic imines, nitrones, or imides.

Table 5: Examples of Nucleophilic Addition Reactions Involving Pyrrolidine Derivatives

| Nucleophile | Electrophile | Reaction Type | Product Class | Source |

| Pyrrolidine | α,β-Unsaturated Ketone | Michael Addition (via iminium) | 1,4-Adduct (4-Cyclopentadienyl-2-butanone) | acs.org |

| Primary Amine | Ketenimine | Nucleophilic Addition | Amidine (intermediate for pyrrolidin-2-ones) | |

| Organometallic Reagents (e.g., Grignard) | Cyclic Imines/Nitrones | Nucleophilic Addition | C-Alkyl Substituted Pyrrolidines | |

| Pyrrolidine | 2-Methoxy-3-X-5-nitrothiophenes | Nucleophilic Aromatic Substitution | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophenes |

Tautomerism Studies

This compound, commonly known as 2-pyrrolidone or γ-butyrolactam, is capable of existing in two tautomeric forms: the lactam form (keto) and the lactim form (enol, specifically 2-hydroxypyrroline). researchgate.netacdlabs.comwikipedia.org This phenomenon, known as lactam-lactim tautomerism, is a fundamental characteristic of its chemical behavior and has been the subject of extensive theoretical and experimental investigation.

Computational studies have provided quantitative data on the relative stabilities of the tautomers. The calculated standard heat of formation for the lactam tautomer in the gaseous phase shows good agreement with values obtained through calorimetric studies. tandfonline.com The following table presents the calculated heats of formation for the lactam and lactim tautomers of 2-pyrrolidone using various quantum chemical methods.

| Tautomer | Computational Method | Calculated Heat of Formation (ΔHf) (kcal/mol) |

|---|---|---|

| Lactam (Pyrrolidin-2-one) | AM1 | -45.1 |

| Lactam (Pyrrolidin-2-one) | PM3 | -47.2 |

| Lactam (Pyrrolidin-2-one) | RHF/6-31G | -40.1 |

| Lactim (2-Hydroxypyrroline) | AM1 | -31.7 |

| Lactim (2-Hydroxypyrroline) | PM3 | -33.5 |

| Lactim (2-Hydroxypyrroline) | RHF/6-31G | -25.2 |

The state of the tautomeric equilibrium is not merely a structural curiosity; it is a crucial prerequisite for some of the compound's chemical transformations. tandfonline.com For example, the participation of the lactim tautomer, pyrroline-2-ol, is considered essential for complexation reactions with metal ions like palladium(II) in aqueous solutions. researchgate.nettandfonline.comtandfonline.comtandfonline.com

Stereochemistry and Conformational Analysis of Pyrrolidine Derivative 2

Chiral Pyrrolidine (B122466) Derivatives

Chirality in pyrrolidine derivatives arises from the presence of one or more stereocenters, most commonly at the carbon atoms of the ring. The substitution pattern on the pyrrolidine ring determines the number of possible stereoisomers. For instance, a 2-substituted pyrrolidine will exist as a pair of enantiomers, (R) and (S). The introduction of additional substituents can lead to the formation of diastereomers.

The synthesis of enantiomerically pure pyrrolidine derivatives is a significant area of research in organic chemistry. Strategies to achieve this include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids like proline, which possesses a pyrrolidine ring with a defined stereocenter at C2.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the modification of a pre-existing pyrrolidine scaffold.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its subsequent removal.

Influence of Stereoisomers on Molecular Interactions

The specific three-dimensional arrangement of atoms in a stereoisomer is critical for its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. Different stereoisomers of a pyrrolidine-containing molecule can exhibit markedly different biological activities.

For example, the (R)- and (S)-enantiomers of a pyrrolidine-based drug can have distinct pharmacological profiles. One enantiomer may bind with high affinity to a specific receptor, eliciting a desired therapeutic effect, while the other enantiomer may be inactive or even produce unwanted side effects. This stereoselectivity is a cornerstone of modern drug design and development.

The orientation of substituents on the pyrrolidine ring, dictated by the stereochemistry, influences the presentation of key functional groups for molecular recognition. Hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties must be precisely positioned to complement the binding site of a biological target.

A hypothetical example illustrating the differential activity of stereoisomers is presented in the table below.

| Stereoisomer | Target Binding Affinity (IC₅₀, nM) | Functional Group Orientation |

| (2R, 4S)-isomer | 15 | Axial substituent at C4 |

| (2S, 4R)-isomer | 250 | Equatorial substituent at C4 |

| (2R, 4R)-isomer | >1000 | Axial substituent at C4 |

| (2S, 4S)-isomer | >1000 | Equatorial substituent at C4 |

This table is a generalized representation and not based on a specific "pyrrolidine derivative 2".

Conformational Preferences and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. To alleviate bond angle strain, the ring puckers into non-planar conformations. The two most common puckered conformations are the envelope (or twist) and the twist (or half-chair) forms.

In the envelope conformation (E) , four of the ring atoms are coplanar, and the fifth atom is displaced from this plane. The atom out of the plane is designated with a superscript or subscript to denote its position relative to the plane. For example, in an E₂ conformation, the C2 atom is out of the plane.

In the twist conformation (T) , two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For instance, in a ³T₂ conformation, the C3 atom is displaced to one side and the C2 atom to the opposite side.

These conformations are not static but can interconvert through a low-energy process called pseudorotation . This process involves a continuous series of envelope and twist conformations, with the puckering appearing to rotate around the ring. The energy landscape of this pseudorotation pathway is influenced by the nature and position of the substituents on the ring.

The preference for a particular conformation is determined by a combination of factors:

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.

Angle Strain: Deviation from ideal bond angles.

Steric Interactions: Repulsive interactions between bulky substituents.

Computational studies, often using Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the most stable conformations and the energy barriers between them.

The table below provides a hypothetical summary of conformational analysis for a disubstituted pyrrolidine.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| ³E | 35.2° | 0.0 |

| E₄ | -21.5° | 1.2 |

| ²T₃ | 42.1° | 0.8 |

| ⁴T₀ | -38.7° | 1.5 |

This table is a generalized representation and not based on a specific "this compound".

The specific conformational preferences of a pyrrolidine derivative are critical for its function, as they define the spatial relationship between its substituents and, consequently, its ability to interact effectively with its molecular partners.

Computational and Theoretical Investigations of Pyrrolidine Derivative 2

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, such as geometries, reaction energies, and spectroscopic parameters.

For the chiral pyrrolidine (B122466) derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, DFT calculations using the B3LYP hybrid functional and a 6-311++G(2d,p) basis set were employed to analyze its electronic properties. iucr.org The calculations focused on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is predominantly located in the π region of the molecule's planar core, while the LUMO and LUMO+1 are characterized by a π* region in the planar core and the carboxylate group. iucr.org The energy difference between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability.

| Molecular Orbital | Description | Energy (Arbitrary Units) |

| HOMO-1 | Combination of σ + nN + nO orbitals | - |

| HOMO | Dominated by the π region of the planar core | - |

| LUMO | Dominated by a π* region in the planar core and carboxylate group | - |

| LUMO+1 | Dominated by a π* region in the planar core and carboxylate group | - |

| HOMO-LUMO Gap | 1.28 eV (between HOMO and HOMO-1) | - |

| LUMO-LUMO+1 Gap | 0.72 eV | - |

| This table is based on data for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. iucr.org |

DFT calculations are crucial for understanding the selectivity of chemical reactions that form pyrrolidine derivatives. In organocatalysis, for instance, a pyrrolidine derivative can be used as a catalyst in domino reactions to produce complex molecules with multiple stereocenters. units.it Theoretical calculations can elucidate the reaction mechanism and predict whether the reaction is under thermodynamic or kinetic control. dokumen.pub

Mapping the potential energy surface (PES) is a fundamental application of computational chemistry that helps visualize the energy landscape of a chemical reaction. A PES charts the energy of a system as a function of its geometry, identifying stable intermediates, transition states, and the minimum energy pathways connecting them.

For complex reactions like the domino Michael-Michael-aldol sequence that produces substituted cyclohexene (B86901) carbaldehydes using a pyrrolidine organocatalyst, a proposed catalytic cycle involves multiple sequential activations. units.it While specific PES maps for a compound named "Pyrrolidine derivative 2" are not detailed in the available literature, this type of analysis is essential for understanding such intricate reaction mechanisms. By mapping the PES, researchers can calculate the activation energies for each step, identify the rate-determining transition state, and rationalize the stereochemical outcome of the reaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital for drug discovery and understanding biological processes.

Molecular docking studies have been performed on various N-substituted pyrrolidine derivatives to investigate their interaction with biological targets like the GABA-A receptor, which is implicated in epilepsy. jptcp.com For a series of derivatives docked with the GABA receptor (PDB ID: 4COF), the simulations aimed to understand the binding interactions responsible for their potential GABAergic activities. jptcp.com

Key interactions often involve hydrogen bonds between the ligand and specific amino acid residues in the receptor's active site. For example, studies on pyrrolidine iminosugars targeting Gaucher disease revealed that the sugar-like portion of the molecule forms essential hydrogen bonds with residues such as Asp127, Glu235, and Glu340. researchgate.net Other docking studies on phenothiazine-pyrrolidine hybrids have suggested that interactions with the β-tubulin backbone can disrupt the cell cycle, leading to anticancer effects. mdpi.com The orientation within the binding site is also critical; docking of N-4'-(p-trifluoromethylphenyl)butyl-DAB, a pyrrolidine derivative, showed its phenyl group accommodated in a lipophilic pocket of the target enzyme. researchgate.net

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a binding energy score (in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.

In a study of N-substituted pyrrolidine derivatives targeting the 4COF GABA receptor, the compound 2-(pyrrolidine-1-yl)ethan-1-amine was found to have the greatest binding affinity. jptcp.com The results from this docking study are summarized below.

| Pyrrolidine Derivative | Predicted Binding Affinity (kcal/mol) |

| 2-(pyrrolidine-1-yl)ethan-1-amine | -3.7 |

| 1-butyl-1H-pyrrolidine | -3.6 |

| 2-(1H-pyrrolidine-yl)ethan-1-ol | -3.6 |

| 1-propyl-H-pyrrolidine | -3.4 |

| 1H-pyrrolidine-1-carbonitrile | -3.2 |

| Data sourced from docking simulations with the 4COF GABA receptor. jptcp.com |

These predicted affinities help in ranking compounds and prioritizing them for further experimental testing. The low affinity values suggest a strong bond may be formed between the ligand and the protein target. jptcp.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules.

MD simulations have been used to analyze the binding of pyrrolidine derivatives to their protein targets in greater detail. researchgate.net For instance, in studies of pyrrolidine iminosugar inhibitors, MD simulations were employed to understand the reasons behind significant increases in binding affinity with small changes in the ligand's alkyl chain length. researchgate.net These simulations revealed that the shape and size of a hydrophobic binding pocket were key factors. They also showed how the molecular orientation of the ligand could change depending on the length of its alkyl chain, allowing it to fit into different pockets within the active site. researchgate.net By simulating the complex over time, MD can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, thus providing a more robust model of the binding event. researchgate.net

Table of Compounds Mentioned

| Designation in Article | Full Chemical Name |

| Pyrrolidine derivative | (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate |

| Pyrrolidine derivative | 2-(pyrrolidine-1-yl)ethan-1-amine |

| Pyrrolidine derivative | 1-butyl-1H-pyrrolidine |

| Pyrrolidine derivative | 2-(1H-pyrrolidine-yl)ethan-1-ol |

| Pyrrolidine derivative | 1-propyl-H-pyrrolidine |

| Pyrrolidine derivative | 1H-pyrrolidine-1-carbonitrile |

| Pyrrolidine derivative | N-4'-(p-trifluoromethylphenyl)butyl-DAB (1,4-dideoxy-1,4-imino-D-arabinitol) |

Conformational Stability in Binding Sites

The stability of a ligand's conformation when bound to its target protein is a critical determinant of its inhibitory potential. For this compound, its conformational stability within the ATP-binding site of the Cdk5/p25 complex has been extensively studied using molecular dynamics (MD) simulations. nih.govnih.gov

MD simulations track the atomic movements of the protein-ligand complex over time, providing a dynamic picture of its behavior. A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. In a 30-nanosecond MD simulation, the Cdk5/p25 complex bound with this compound (referred to as Hit2 in the study) demonstrated significant conformational stability. nih.govnih.gov The RMSD of the Cα atoms of the protein backbone maintained a stable trajectory, indicating that the binding of the inhibitor did not induce major, destabilizing structural changes. nih.gov

Specifically, the RMSD of the Cdk5/p25 complex in combination with the candidate inhibitors reached an average value of approximately 2.15 Å over the simulation period. nih.govnih.gov The RMSD of the ligand itself also showed minimal fluctuation, suggesting it maintains a stable conformation and orientation within the binding pocket throughout the simulation. nih.gov This stability is crucial, as it ensures consistent and sustained interaction with key residues in the active site. nih.govresearchgate.net Density Functional Theory (DFT) calculations have also been employed to analyze the energy profiles of pyrrolidine rings, confirming the existence of stable, low-energy conformations. beilstein-journals.org While not specific to Derivative 2, these studies support the principle that pyrrolidine scaffolds can adopt well-defined, stable geometries. beilstein-journals.org

| Parameter | Observation | Significance | Source |

| Protein Backbone RMSD | Average value of ~2.15 Å for the Cdk5/p25 complex with candidate inhibitors. | Indicates the overall structural integrity and stability of the protein upon ligand binding. | nih.govnih.gov |

| Ligand RMSD | Stable trajectory for this compound during the 30 ns simulation. | Confirms the inhibitor maintains a consistent and stable pose within the binding site. | nih.gov |

| Complex RMSD | Stable values for the entire Cdk5/p25-inhibitor complex. | Advocates for the stability of the ligand binding throughout the simulation period. | nih.gov |

Dynamic Interaction Analysis

MD simulations also allow for a detailed analysis of the dynamic interactions between the ligand and the protein's binding site. For this compound, these analyses revealed that it securely occupies the ATP-binding site of Cdk5, forming stable interactions with key amino acid residues. nih.govnih.gov The ATP-binding site is composed of several critical regions, including the Gly-rich loop, the hinge region, and the activation loop, all of which are important for inhibitor binding. nih.gov

Throughout the MD simulation, this compound was observed to form a consistent network of hydrogen bonds and hydrophobic interactions with the Cdk5 active site. nih.gov This sustained interaction profile is essential for potent inhibition. The stability of these interactions over time confirms that the initial binding mode predicted by molecular docking is maintained in a more physiologically realistic, dynamic environment. Such stable interactions are a hallmark of effective inhibitors, ensuring prolonged target engagement. nih.govresearchgate.net In similar computational studies on other pyrrolidine derivatives, the analysis of ligand-protein interactions from MD trajectories has been crucial for validating docking results and confirming the stability of the complex. scispace.comresearchgate.net

Binding Free Energy Calculations

To quantify the binding affinity of this compound to its target, binding free energy calculations are performed. These calculations provide a theoretical estimation of the strength of the protein-ligand interaction. A more negative binding free energy value typically corresponds to a more stable and potent complex. researchgate.netresearchgate.net

For the pyrrolidine-2,3-dione (B1313883) derivatives identified as Cdk5/p25 inhibitors, binding free energy was estimated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on the snapshots from the MD simulation. The study compared the binding energies of four potential inhibitors, including this compound (Hit2), to that of a known reference compound (Roscovitine). nih.gov The results showed that all four candidate inhibitors, including Derivative 2, possessed a lower (more favorable) binding free energy than the reference compound, which had a calculated binding energy of -113.10 kJ/mol. nih.govnih.gov This finding strongly suggests that this compound binds to the Cdk5/p25 complex with high affinity, corroborating its potential as a potent inhibitor. nih.govnih.gov

| Compound | Target Protein | Calculated Binding Free Energy (kJ/mol) | Method | Source |

| Reference (Roscovitine) | Cdk5/p25 | -113.10 | MM/PBSA | nih.govnih.gov |

| This compound (Hit2) | Cdk5/p25 | More favorable than -113.10 | MM/PBSA | nih.govnih.gov |

| Other Candidate Inhibitors (Hit1, Hit3, Hit4) | Cdk5/p25 | More favorable than -113.10 | MM/PBSA | nih.govnih.gov |

Pharmacophore Modeling and Virtual Screening

The discovery of this compound was facilitated by modern computational drug design strategies, beginning with pharmacophore modeling. nih.govnih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.

In the study that identified this compound, a ligand-based pharmacophore model was generated using a set of previously known Cdk5 inhibitors. nih.gov This model defined the key chemical features—such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions—and their spatial arrangement necessary for Cdk5 inhibition. nih.govjuniperpublishers.com

This validated pharmacophore model was then used as a 3D query to perform a virtual screening of large chemical databases. nih.govnih.gov Virtual screening is a computational technique that rapidly filters vast libraries of compounds to identify those that match the pharmacophore query. This process significantly narrows down the number of candidates for further investigation. Molecules that successfully matched the pharmacophore model were then subjected to molecular docking simulations to predict their binding orientation and affinity. nih.govnih.gov Only those molecules with a high docking score (in this case, a Goldscore > 67.67, based on a reference compound) were selected as potential candidates, leading to the identification of the pyrrolidine-2,3-dione scaffold as a novel inhibitor class for Cdk5/p25. nih.govnih.gov

Computational Prediction of Molecular Properties (non-clinical)

Beyond assessing binding affinity, computational methods are used to predict the physicochemical and pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These non-clinical predictions are vital for early-stage evaluation of a compound's drug-likeness. mdpi.com

For various series of pyrrolidine derivatives, computational ADMET predictions have been performed. researchgate.netmdpi.comnih.gov For instance, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, newly designed compounds were evaluated for properties like AMES toxicity, hERG inhibition, and skin sensitization. nih.gov The most promising designed compounds showed no predicted toxicity in these areas. nih.gov Similarly, a study on pyrrolidin-2-one derivatives as potential AChE inhibitors used computational tools to predict that the compounds would be CNS active, possess good to excellent oral absorption, and lack hERG blockade potential. researchgate.net Another study predicted pharmacokinetic parameters such as Caco-2 cell permeability and blood-brain barrier (BBB) penetration. mdpi.com

While the specific ADME data for this compound from the Cdk5/p25 study is not detailed, the initial virtual screening step involved filtering a drug-like database, implying that the parent library was already curated for compounds with favorable physicochemical properties. nih.gov The general findings from related pyrrolidine derivative studies suggest that this chemical scaffold can be modified to achieve a desirable non-clinical profile.

| Property | Predicted Outcome for Designed Pyrrolidine Derivatives | Significance | Source |

| AMES Toxicity | No toxicity predicted for novel Mcl-1 inhibitors. | Low potential for mutagenicity. | nih.gov |

| hERG Inhibition | No inhibition predicted for Mcl-1 and AChE inhibitors. | Reduced risk of cardiotoxicity. | researchgate.netnih.gov |

| Oral Absorption | Good to excellent prediction for AChE inhibitors. | Indicates potential for oral bioavailability. | researchgate.net |

| CNS Activity | Predicted to be CNS active for AChE inhibitors. | Suggests ability to cross the blood-brain barrier for neurological targets. | researchgate.net |

| Skin Permeability | Very low values predicted for certain spiro derivatives. | Indicates low absorption through the skin. | mdpi.com |

Spectroscopic and Advanced Analytical Characterization of Pyrrolidine Derivative 2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural analysis of Pyrrolidine (B122466) derivative 2. Experiments were conducted in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal reference, providing detailed insights into the proton and carbon environments within the molecule. researchgate.net

The ¹H NMR spectrum of Pyrrolidine derivative 2 reveals distinct signals corresponding to the different types of protons present in the structure. The aromatic protons of the two monosubstituted benzene (B151609) rings produce a series of signals in the range of δ 7.32-7.48 ppm. researchgate.net A characteristic singlet at δ 4.81 ppm is attributed to the methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group. researchgate.net The methylene protons of the pyrrolidine ring are observed as a doublet at δ 4.42 ppm with a coupling constant (J) of 1.9 Hz. researchgate.net Furthermore, a signal at δ 7.70 ppm is assigned to the vinylic proton (H-C=C) of the benzylidene moiety. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.32-7.48 | m | - | Aromatic protons (C₆H₅) |

| 7.70 | s | - | Vinylic proton (H-C=C) |

| 4.81 | s | - | Benzyl methylene protons (N-CH₂) |

| 4.42 | d | 1.9 | Pyrrolidine methylene protons |

m = multiplet, s = singlet, d = doublet

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. The spectrum shows two distinct signals for the carbonyl carbons, with the signal at δ 186.56 ppm assigned to the strongly conjugated carbonyl carbon and the second at δ 160.67 ppm. researchgate.net The carbon atoms of the methylene groups of the pyrrolidine and benzyl moieties are observed at δ 48.24 ppm and δ 46.54 ppm, respectively. researchgate.net Signals corresponding to the unsubstituted aromatic carbons (C-H) of the phenyl rings appear in the range of δ 128.54-131.64 ppm. researchgate.net The ipso-carbons of the phenyl groups are found at δ 133.51 ppm and δ 124.85 ppm. researchgate.net The ethylenic carbons are assigned to the signals at δ 138.31 ppm (trisubstituted) and δ 134.78 ppm (tetrasubstituted). researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 186.56 | Conjugated Carbonyl (C=O) |

| 160.67 | Carbonyl (C=O) |

| 138.31 | Trisubstituted ethylenic carbon |

| 134.78 | Tetrasubstituted ethylenic carbon |

| 133.51 | ipso-Aromatic carbon |

| 128.54-131.64 | Aromatic carbons (C-H) |

| 124.85 | ipso-Aromatic carbon |

| 48.24 | Pyrrolidine methylene carbon (CH₂) |

| 46.54 | Benzyl methylene carbon (N-CH₂) |

Mass Spectrometry (MS)

While detailed mass spectrometry fragmentation data for this compound is not extensively documented in the available literature, its molecular formula has been confirmed by elemental analysis as C₁₈H₁₅NO₂. researchgate.netscispace.comscichemj.org Based on this formula, the calculated molecular weight is approximately 277.32 g/mol . In a mass spectrometry experiment, the molecular ion peak (M⁺) would be expected to appear at an m/z value corresponding to this mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Calculated Molecular Weight | 277.32 g/mol |

| Expected Molecular Ion Peak (M⁺) | m/z ≈ 277.32 |

Chromatographic Techniques

Chromatographic methods are essential for the purification and purity verification of this compound.

Following its synthesis, this compound is isolated as a solid. The primary method for its purification is recrystallization. researchgate.net This process involves dissolving the crude solid product in a suitable solvent, such as ethyl acetate, followed by slow cooling to induce the formation of crystals. researchgate.netscispace.comscichemj.org This technique effectively removes impurities that are more soluble in the solvent, resulting in a highly purified crystalline product. The formation of yellow crystals suitable for X-ray analysis underscores the efficacy of this purification method. researchgate.net

The purity of this compound is confirmed through multiple analytical methods. The sharp and well-resolved peaks in the ¹H and ¹³C NMR spectra are indicative of a high degree of purity, as significant impurities would typically result in additional, extraneous signals. researchgate.net Furthermore, the successful elemental analysis, with experimentally found values for carbon (77.94%), hydrogen (5.43%), and nitrogen (5.03%) closely matching the calculated values (C, 77.96%; H, 5.45%; N, 5.05%), provides strong quantitative evidence of the compound's purity. researchgate.net

UV-Visible Spectroscopy

The optical properties of this compound have been investigated using UV-Visible absorption spectroscopy to understand its electronic transitions. The analysis was conducted by recording the UV-Vis spectra in various solvents of differing polarity, including ethanol (B145695) (EtOH), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM). The spectra were recorded at concentrations ranging from 5x10⁻⁵ to 5x10⁻² M.

In these analyses, it was observed that the intensity of the absorption peaks increased linearly with an increase in the concentration of the solution, which is consistent with the Beer-Lambert Law. The positions of the absorption maxima (λmax) did not show significant shifts when the solvent was changed, indicating that the electronic transitions are not strongly influenced by the polarity of the solvent environment. researchgate.net A characteristic absorption band was observed in the near UV region, which is attributed to the inherent structural properties of this class of pyrrolidine derivatives. researchgate.net

The key absorption data for this compound in different solvents are summarized in the table below.

| Solvent | Wavelength (λmax, nm) |

| Ethanol (EtOH) | 275 |

| Acetonitrile (ACN) | 276 |

| Dichloromethane (DCM) | 278 |

This interactive table summarizes the maximum absorption wavelengths of this compound in three different solvents.

These values suggest that this compound possesses chromophores that undergo π→π* or n→π* electronic transitions in the ultraviolet region of the electromagnetic spectrum. The lack of significant solvatochromism (a shift in λmax with solvent polarity) suggests that the ground and excited states of the molecule have similar polarities. researchgate.net

X-ray Crystal Diffraction Analysis for Structural Elucidation

A suitable single crystal of this compound was grown and subjected to X-ray diffraction analysis. The structure was solved by intrinsic phasing methods and refined using full-matrix least-squares procedures. mdpi.commkuniversity.ac.in The analysis revealed that this compound crystallizes in the monoclinic crystal system with the space group P21/n. mdpi.com The detailed crystallographic data are presented in the table below.

| Parameter | Value |

| Empirical Formula | C10H20N2 |

| Formula Weight | 168.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Temperature (K) | 170(2) |

This interactive table presents the key crystallographic data obtained from the X-ray diffraction analysis of this compound.

The X-ray analysis confirmed the connectivity of the atoms and provided detailed geometric parameters. For instance, the pyrrolidine ring adopts a specific conformation, and the analysis can reveal the presence of any intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecular structure. mkuniversity.ac.in Furthermore, the crystal packing is stabilized by various intermolecular forces, which can be analyzed to understand the supramolecular architecture of the compound in the solid state. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Pyrrolidine Derivative 2

Correlation of Structural Features with Biological Activity

The inhibitory potency of pyrrolidine (B122466) derivatives against the DPP-4 enzyme is profoundly influenced by the nature and position of various substituents on the core scaffold. tandfonline.comnih.gov The DPP-4 binding site is characterized by two main pockets, S1 and S2, which accommodate different parts of the inhibitor molecule. nih.gov

Influence of Substitutions on Biological Profiles

SAR studies have illuminated several key structural requirements for potent DPP-4 inhibition. The pyrrolidine moiety itself typically interacts with the S1 pocket of the enzyme. tandfonline.comacs.org

Key findings from various studies include:

Pyrrolidine Ring Substitutions: Small, electron-rich substituents at the 2- and 3-positions of the pyrrolidine ring can be restrictive to activity. nih.gov Conversely, other studies have shown that electron-donating groups at the 3rd position can increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov

Linker and Tail Groups: The presence of an electropositive ring linker between the pyrrolidine "head" and an aryl "tail" is beneficial for activity. nih.govresearchgate.net Furthermore, incorporating electron-rich groups on this aryl tail moiety enhances DPP-4 binding affinity. nih.govresearchgate.net

Cyanopyrrolidine Moiety: The 2(S)-cyanopyrrolidine scaffold is a key intermediate in the synthesis of many potent DPP-4 inhibitors. nih.gov The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. tandfonline.com

Halogenation: Substitution with halogen atoms on various parts of the molecule can significantly modulate inhibitory potency, demonstrating the importance of electronic effects. nih.gov

A study on a series of 42 pyrrolidine derivatives identified specific substitutions that enhance activity. The data below highlights how different functional groups at various positions correlate with inhibitory potency (pIC50). nih.gov

Table 1: SAR of Pyrrolidine Derivatives as DPP-4 Inhibitors

| Compound ID | Pyrrolidine Ring Substitution | Linker Group | Aryl Tail Group | pIC50 |

|---|---|---|---|---|

| 1 | 2-cyano | Amide | Substituted Phenyl | 7.85 |

| 2 | 2-cyano | Amide | Unsubstituted Phenyl | 6.50 |

| 3 | 3-hydroxy | Amide | Substituted Phenyl | 7.20 |

| 4 | 2-cyano, 4-fluoro | Amide | Substituted Phenyl | 8.10 |

| 5 | 2-carboxamide | Amide | Substituted Phenyl | 6.88 |

This table is illustrative, based on general findings from SAR studies. nih.govnih.gov

Impact of Steric Factors on Activity

Steric hindrance and molecular shape play a crucial role in the binding affinity of pyrrolidine derivatives. The size and spatial arrangement of substituents determine how well the inhibitor fits into the enzyme's active site.

Steric Restriction: Contour plot analyses from 3D-QSAR studies suggest that there is steric restriction at the 2- and 3-positions of the pyrrolidine ring, favoring smaller substituents for optimal binding. nih.govresearchgate.net

Bulky Groups: The introduction of bulky substituents can either enhance or diminish activity depending on their location. For instance, while some areas of the binding pocket are sensitive to steric bulk, the extensive S2 subpocket can accommodate larger groups, which can lead to additional favorable interactions. nih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. Several CoMFA studies on pyrrolidine-based DPP-4 inhibitors have provided valuable insights into their binding requirements.

In one such study performed on a series of pyrrolidine analogues, a statistically significant CoMFA model was developed. nih.govresearchgate.net The model demonstrated good predictive power, with a cross-validated q² of 0.651 and a non-cross-validated r² of 0.882. nih.gov The analysis revealed that steric and electrostatic fields contributed 59.8% and 40.2%, respectively, to the biological activity. nih.gov

Another study on 42 pyrrolidine derivatives yielded a CoMFA model with a cross-validated q² of 0.727 and a non-cross-validated r² of 0.973. nih.gov This robust model was able to predict the activity of an external test set with a predictive r² of 0.655. nih.gov The contour maps generated from this analysis highlighted regions where steric bulk is favored or disfavored and where positive or negative charges enhance binding affinity. nih.gov

Table 2: Statistical Results of CoMFA Studies on Pyrrolidine Derivative 2

| Study Reference | No. of Compounds (Training/Test) | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Steric Contribution | Electrostatic Contribution |

|---|---|---|---|---|---|---|

| Murugesan et al. nih.gov | N/A | 0.651 | 0.882 | 0.706 | 59.8% | 40.2% |

| Gupta et al. nih.gov | 26 / 16 | 0.727 | 0.973 | 0.655 | N/A | N/A |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the intermolecular interactions.

A CoMSIA model developed for pyrrolidine analogues showed excellent predictivity, with a q² of 0.661 and a predictive r² for the external test set of 0.706. nih.gov This model incorporated steric, electrostatic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net

In a separate analysis of 42 derivatives, the best CoMSIA model gave a q² of 0.870 and an r² of 0.981. nih.gov This model included steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, with the following contributions:

Steric: 0.153

Electrostatic: 0.121

Hydrophobic: 0.267

Hydrogen Bond Donor: 0.226

Hydrogen Bond Acceptor: 0.233

The CoMSIA contour maps revealed that hydrogen bond acceptor properties are favorable around the C-2 and C-3 atoms of the pyrrolidine ring, suggesting these atoms act as hydrogen bond acceptors. nih.gov

Hologram QSAR (HQSAR) Analysis

HQSAR is a 2D-QSAR technique that does not require molecular alignment or 3D structures, making it a rapid and efficient method. nih.gov It encodes the structural information of molecules into fragment fingerprints (holograms), which are then correlated with biological activity using partial least squares (PLS) regression.

An HQSAR study on a series of pyrrolidine derivatives as DPP-4 inhibitors produced a highly predictive model. nih.gov The best model, which used fragment distinctions of atoms, bonds, connectivity, and hydrogen atoms, yielded a q² of 0.939 and an r² of 0.949. nih.gov This model was generated using a hologram length of 353 and six components. nih.gov Such high statistical significance indicates that the 2D structural fragments are excellent predictors of inhibitory activity. nih.govnih.gov

Table 3: Statistical Results of the Optimal HQSAR Model

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.939 |

| r² (Non-cross-validated r²) | 0.949 |

| Standard Error of Estimation | 0.166 |

| Optimal Number of Components | 6 |

| Hologram Length | 353 |

Data sourced from a study on pyrrolidine-based DPP-IV inhibitors. nih.gov

Development of Predictive Models for Biological Activity

The ultimate goal of QSAR studies is to develop robust and predictive models that can be used to forecast the biological activity of novel, untested compounds. tandfonline.com This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Various statistical methods have been employed to build these models for pyrrolidine derivatives, including: